![molecular formula C18H13Cl2N5O4 B1665885 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide CAS No. 331645-84-2](/img/structure/B1665885.png)
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide
Overview
Description
The compound is a derivative of 3,4-dichloroaniline . 3,4-Dichloroaniline is widely used in the synthesis of dyes, textiles, and herbicides .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 3,4-dichloroaniline can be synthesized by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Another related compound, 2-(3,4-dichloroanilino)-5-methyl-s-triazolo, was synthesized through a series of reactions involving chlorination and condensation .Scientific Research Applications
Caspase-3 Inhibition
AZ 10417808, also known as AQZ-1, is a selective non-peptidic inhibitor of caspase-3, a protein that plays a significant role in apoptosis (programmed cell death). The compound has been shown to block cellular and biochemical features of apoptosis, making it a valuable tool for research in cell death mechanisms. It has an IC50 value of 14.9 μM, indicating its potency in inhibiting caspase-3 activity .
Neuroprotection
In models of neurodegenerative diseases, AZ 10417808 has demonstrated the ability to increase cell viability. For instance, in SH-SY5Y cell culture apoptosis models induced by staurosporine, treatment with AZ 10417808 resulted in a significant increase in survival rates compared to control cells .
Molecular Biology
The compound can also aid in molecular biology research by allowing scientists to manipulate apoptosis in cells to study gene expression changes and protein interactions related to cell death processes.
Future Directions
Mechanism of Action
Target of Action
AZ 10417808, also known as AQZ-1 or 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide, is a selective inhibitor of caspase-3 . Caspase-3 is a member of the cysteine-aspartic acid protease (caspase) family . This family of proteins plays a central role in the execution phase of cell apoptosis .
Mode of Action
AZ 10417808 blocks the apoptosis signaling pathway by inhibiting the activity of caspase-3 . It was evaluated for its inhibitory activity against caspases 1, 2, 3, 6, 7, 8, and only caspase-3 was potently inhibited .
Biochemical Pathways
The sequential activation of caspases, including caspase-3, plays a central role in the execution phase of cell apoptosis . By inhibiting caspase-3, AZ 10417808 effectively blocks the apoptosis signaling pathway .
Pharmacokinetics
It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.
Result of Action
AZ 10417808 has been shown to block cellular and biochemical features of apoptosis . In a study using SH-SY5Y cell culture apoptosis model, AZ 10417808 completely blocked the staurosporine-induced intracellular DEVDase activity, a measure of caspase-3 activity . This effect was dose-dependent, and cells treated with staurosporine plus 10 μM AZ 10417808 had 92 ± 2% viability, compared to 64 ± 7% for control cells . This indicates that AZ 10417808 enhances cell viability by inhibiting apoptosis .
properties
IUPAC Name |
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-3H-quinazoline-8-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5O4/c1-2-5-21-16(26)11-7-10(25(28)29)8-12-15(11)23-18(24-17(12)27)22-9-3-4-13(19)14(20)6-9/h2-4,6-8H,1,5H2,(H,21,26)(H2,22,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBILPOZTRGZJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC2=C1N=C(NC2=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587874 | |
Record name | 2-(3,4-Dichloroanilino)-6-nitro-4-oxo-N-(prop-2-en-1-yl)-1,4-dihydroquinazoline-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
331645-84-2 | |
Record name | 2-(3,4-Dichloroanilino)-6-nitro-4-oxo-N-(prop-2-en-1-yl)-1,4-dihydroquinazoline-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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